molecular formula C10H15N3O2 B564351 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol CAS No. 1184990-35-9

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol

Cat. No. B564351
M. Wt: 212.267
InChI Key: IIDMFFRDEFHWCJ-FIBGUPNXSA-N
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Description

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is a compound used in pharmaceutical toxicology . It has a molecular formula of C10H12D3N3O2 and a molecular weight of 212.26 . It is categorized under stimulants, reference materials for smoking-related substances, carcinogens, and stable isotopes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12D3N3O2 . This indicates that it contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), and oxygen (O) atoms. The presence of deuterium, a stable isotope of hydrogen, suggests that this compound may be used in studies involving isotopic labeling .

Safety And Hazards

This compound is labeled as a carcinogen , indicating that it may pose a risk of causing cancer. It is also associated with smoking-related substances , suggesting potential health risks related to tobacco use. As a controlled product, documentation may be required to meet relevant regulations .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its categorization as a carcinogen and a component of smoking-related substances , it may continue to be a subject of interest in research related to these areas.

properties

IUPAC Name

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDMFFRDEFHWCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676037
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol

CAS RN

1184990-35-9
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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